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Compound of Interest

Compound Name: Cenicriviroc

Cat. No.: B192934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cenicriviroc (CVC) is a dual antagonist of the C-C chemokine receptor types 2 (CCR2) and 5

(CCR5), which play crucial roles in mediating inflammation and fibrosis. Initially developed for

HIV-1, its potent anti-inflammatory and antifibrotic properties have led to its investigation as a

therapeutic agent for non-alcoholic steatohepatitis (NASH) and liver fibrosis. This guide

provides a comprehensive cross-species comparison of the efficacy and metabolism of

Cenicriviroc, supported by experimental data, to aid researchers and drug development

professionals in their understanding and evaluation of this compound.

Cenicriviroc Signaling Pathway
The mechanism of action of Cenicriviroc involves the blockade of CCR2 and CCR5 signaling

pathways, which are integral to the recruitment of immune cells that drive inflammation and

fibrosis.
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Figure 1: Cenicriviroc's Mechanism of Action in Inhibiting Liver Fibrosis.

Cross-Species Efficacy
Cenicriviroc has demonstrated potent anti-inflammatory and antifibrotic efficacy across

various preclinical species and in human clinical trials. A summary of its in vitro potency and in

vivo efficacy is presented below.
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In Vitro Potency
Cenicriviroc exhibits nanomolar potency against both CCR2 and CCR5 receptors.

Species Receptor Assay Type
Potency
(IC50/Ki)

Reference

Human CCR2 Ligand Binding ~2-6 nM (IC50) [1]

Human CCR5 Ligand Binding ~2-6 nM (IC50) [1]

Human
HIV-1 (R5

strains)
Antiviral Activity

0.03-0.98 nM

(EC50)
[2]

Human
HIV-2 (R5

strains)
Antiviral Activity

0.03-0.98 nM

(EC50)
[2]

Mouse CCR2/CCR5
Receptor

Occupancy

>87% at ≥250

nmol/L
[1]

In Vivo Efficacy in Animal Models of Liver Fibrosis
Cenicriviroc has shown significant antifibrotic effects in various rodent models of liver disease.
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Species Model
Cenicriviroc
Dose

Duration
Key
Findings

Reference

Rat

Thioacetamid

e-induced

fibrosis

Not specified Not specified

Significant

reduction in

liver collagen

deposition.

[3]

Mouse
Diet-induced

NASH
20 mg/kg/day Not specified

Significantly

reduced non-

alcoholic fatty

liver disease

activity score

(NAS) and

collagen

deposition.

[4]

Mouse

Choline-

deficient, L-

amino acid-

defined, high-

fat diet

(CDAHFD)

30 mg/kg/day 14 weeks

Significantly

less fibrosis

despite

ongoing

steatohepatiti

s.

[5]

Rat
Bile duct

ligation

50 mg/kg/day

(in

combination

with ATRA)

14 days

Reduced liver

to body

weight ratio,

bile acid pool

size, plasma

liver

enzymes,

bilirubin, liver

necrosis, and

fibrosis.

[1]

Cross-Species Metabolism and Pharmacokinetics
The metabolic profile and pharmacokinetic parameters of Cenicriviroc show notable

differences across species, which is a critical consideration for the translation of preclinical
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findings to humans.

In Vitro Metabolism
In vitro studies are crucial for understanding the metabolic pathways and potential for drug-

drug interactions.

Species
In Vitro
System

Major
Metabolizing
Enzymes

Key Findings Reference

Human
Liver

Microsomes

CYP3A4,

CYP2C8

Cenicriviroc is a

substrate of

these enzymes.

[6]

Rat, Monkey,

Human
Liver S9 Not specified

Species

differences were

observed in the

proportions of

metabolites

produced.

[7]

Pharmacokinetic Parameters
A comparison of key pharmacokinetic parameters across different species highlights the

variation in drug exposure and disposition.
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Species Dose
T½ (half-
life)

Cmax AUC
Key
Notes

Referenc
e

Human
150 mg

once daily

30-40

hours

Not

specified

Not

specified

Long

plasma

half-life

allows for

once-daily

dosing.

[8]

Human

(Moderate

Hepatic

Impairment

)

150 mg

once daily

Not

specified
29% higher 55% higher

Increased

exposure

in patients

with

moderate

liver

disease.

[6]

Human

(Mild

Hepatic

Impairment

)

150 mg

once daily

Not

specified
40% lower 38% lower

No

significant

increase in

exposure.

[6]

Rodents
Not

specified

Shorter

than

humans

Not

specified

Not

specified

Lower

potency

observed

in rodents

compared

to humans.

[1]

Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.

Thioacetamide-Induced Liver Fibrosis Model in Rats
(General Protocol)
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This model is commonly used to induce liver fibrosis and assess the efficacy of antifibrotic

agents.

Start

Acclimatization of Rats
(e.g., 1 week)

Randomization into
Control and Treatment Groups

Induction of Fibrosis:
Intraperitoneal injection of

Thioacetamide (TAA)
(e.g., 150-200 mg/kg, 1-3 times/week)

Treatment with Cenicriviroc
or Vehicle

Concurrent or
post-induction

Monitoring of Animal Health
and Body Weight

Euthanasia at a
Pre-determined Time Point

(e.g., 11 weeks)

Sample Collection:
Blood for liver enzymes
Liver tissue for histology,

collagen content, and gene expression

End
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Figure 2: Workflow for Thioacetamide-Induced Liver Fibrosis Model.

Protocol Details:

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

Induction Agent: Thioacetamide (TAA) is administered via intraperitoneal injection. Dosing

regimens can vary, for example, 150 mg/kg three times a week for 11 weeks or 200 mg/kg

once a week for 24 weeks.[9][10]

Treatment: Cenicriviroc is typically administered orally (by gavage) or via intraperitoneal

injection at specified doses.

Assessments:

Blood Biochemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST),

bilirubin, and alkaline phosphatase levels are measured to assess liver injury.

Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general

morphology and Sirius Red or Masson's trichrome for collagen deposition to assess the

degree of fibrosis.

Hydroxyproline Assay: Quantification of hydroxyproline content in the liver provides a

measure of total collagen.

Gene Expression Analysis: RT-PCR can be used to measure the expression of profibrotic

genes such as collagen type I (Col1a1) and transforming growth factor-beta (TGF-β).

Immunohistochemistry: Staining for alpha-smooth muscle actin (α-SMA) is used to identify

activated hepatic stellate cells.

Diet-Induced NASH Model in Mice (General Protocol)
This model mimics the metabolic and histological features of human NASH.
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Figure 3: Workflow for a Diet-Induced NASH Model in Mice.
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Protocol Details:

Animal Model: C57BL/6J mice are frequently used.

Diets:

Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD): This diet rapidly induces

steatohepatitis and fibrosis.[5]

High-Fat, High-Fructose Diet (HFFD): This diet more closely mimics the human condition

of NASH associated with metabolic syndrome.

Treatment: Cenicriviroc is administered orally (e.g., mixed in the diet or by gavage) or via

intraperitoneal injection.

Assessments:

Metabolic Parameters: Glucose tolerance tests (GTT), insulin tolerance tests (ITT), and

plasma lipid profiles are performed.

Liver Histology: Livers are scored for steatosis, inflammation, and ballooning (NAFLD

Activity Score - NAS) and fibrosis stage.

Liver Triglyceride Content: Quantification of hepatic triglycerides.

Gene Expression Analysis: Analysis of genes involved in inflammation (e.g., Tnf-α, Il-6)

and fibrosis (e.g., Col1a1, Timp-1).

In Vitro Metabolism Study using Liver S9 Fraction
(General Protocol)
This assay provides a broad assessment of a compound's hepatic metabolism.
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Figure 4: General Workflow for an In Vitro Metabolism Study using Liver S9 Fraction.
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Protocol Details:

Test System: Liver S9 fractions from various species (e.g., human, monkey, rat, mouse) are

used. The S9 fraction contains both microsomal and cytosolic enzymes.[11]

Incubation: Cenicriviroc is incubated with the S9 fraction in the presence of necessary

cofactors, such as NADPH for Phase I reactions and UDPGA for glucuronidation (Phase II).

[11]

Analysis: The disappearance of the parent compound over time is monitored using liquid

chromatography-tandem mass spectrometry (LC-MS/MS). Metabolites are identified based

on their mass-to-charge ratio and fragmentation patterns.

Data Analysis: The rate of metabolism is used to calculate the in vitro half-life and intrinsic

clearance, which can be used to predict in vivo hepatic clearance.[11]

Conclusion
Cenicriviroc demonstrates potent dual antagonism of CCR2 and CCR5 with significant

antifibrotic efficacy in both preclinical models and human studies of liver fibrosis. However,

notable species differences in pharmacokinetics and metabolism exist, underscoring the

importance of careful cross-species evaluation in the drug development process. The provided

data and experimental protocols offer a valuable resource for researchers working with

Cenicriviroc and other antifibrotic agents. Further studies are warranted to fully elucidate the

cross-species metabolic profiles and to refine the prediction of human pharmacokinetics from

preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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